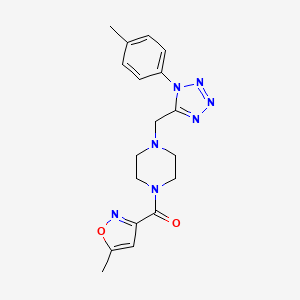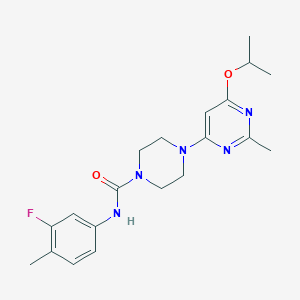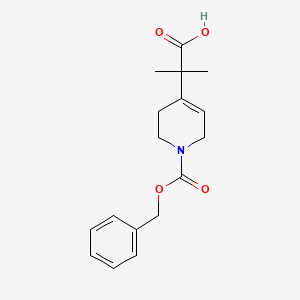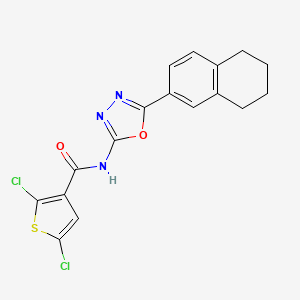
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H16N6OS and its molecular weight is 328.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Compounds with the 1,3,4-thiadiazole and 1,2,4-triazole moieties have been investigated for their antimicrobial and antifungal properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against a range of microorganisms. Some synthesized compounds were found to possess good to moderate antimicrobial activity against test microorganisms, including both gram-positive and gram-negative bacteria, as well as fungi. Specifically, certain derivatives exhibited significant activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, and fungi including Candida albicans (Serap Başoğlu et al., 2013; T. Önkol et al., 2008).
Anticancer Properties
Research into the anticancer properties of these compounds has identified potential efficacy against various cancer cell lines. Novel thiazole and 1,3,4-thiadiazole derivatives, for example, have been synthesized and evaluated for their anticancer activity, showing promising results against specific cell lines such as Hepatocellular carcinoma (HepG-2) (S. M. Gomha et al., 2017).
Biological Activity
Beyond antimicrobial and anticancer activities, these compounds have been studied for a variety of biological effects, including anti-lipase, antiurease, and cytotoxic activities. Some synthesized derivatives displayed antiurease and antilipase activities, while others showed high cytotoxicity in vitro against thymocytes and lymphocytes, highlighting their potential for further pharmacological development (M. Özil et al., 2015; A. Mavrova et al., 2009).
Synthesis and Structural Studies
The synthesis and structural elucidation of these compounds are crucial for understanding their biological activities. Studies have detailed the synthesis routes and characterized the crystal structures of novel 1,3,4-thiadiazole and 1,2,4-triazole derivatives, providing insights into their potential mechanisms of action and applications in medicinal chemistry (I. Wawrzycka-Gorczyca et al., 2011; Sachin S. Wazalwar et al., 2019).
Propriétés
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-4-12-17-19-15(23-12)16-14(22)13-10(3)21(20-18-13)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,16,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCOXAKCNVDGHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2655117.png)

![1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2655120.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2655122.png)
![(E)-N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2655125.png)





![4-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B2655136.png)

